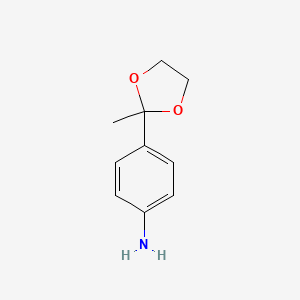

4-(2-甲基-1,3-二氧戊环-2-基)苯胺

描述

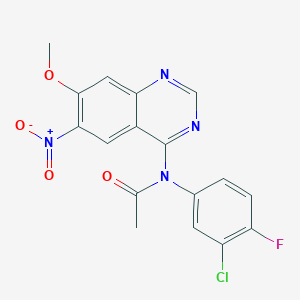

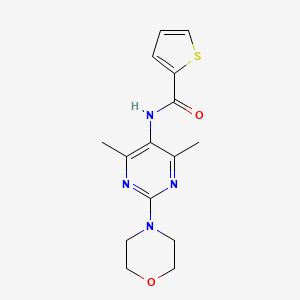

“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NO2 . It is used as a reagent in the preparation of luminogens and fluorescent polyimides .

Synthesis Analysis

The synthesis of “4-(2-Methyl-1,3-dioxolan-2-yl)aniline” involves various chemical reactions. For instance, it has been used in the preparation of a novel class of small molecule caspase-3 inhibitors .Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-1,3-dioxolan-2-yl)aniline” can be analyzed using various spectroscopic techniques. For example, IR spectroscopy reveals the presence of various functional groups . NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms .Chemical Reactions Analysis

“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” can undergo various chemical reactions. For instance, it has been used as a reagent in the preparation of luminogens and fluorescent polyimides .Physical And Chemical Properties Analysis

“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” has a molecular weight of 165.19 . Its physical form is solid . The predicted pKa value is 4.44±0.10 .科学研究应用

- Application : Researchers have explored methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) , which can be synthesized from glycerol, as a bio-based solvent. However, being bio-derived alone isn’t sufficient for a solvent to be considered green. A 10-step method combining in silico modeling, experimental parameters, green synthesis, and toxicity testing helps evaluate new bio-based solvents .

- Application : 2-Ethyl-2-methyl-1,3-dioxolane serves as a reagent in the selective ketalization of 1-oxo functions in complex molecules. For instance, it has been used in the synthesis of natural products like (-)-strychnine .

- Application : In vitro studies investigated the degradation of 4-methyl-1,3-dioxolan-2-one (a related compound) in the blood of Wistar rats. Understanding its behavior provides insights into potential applications .

- Application : Researchers have explored the stretching and bending vibrations of the hetero-aromatic C–H ring in compounds like 4,5-dimethyl-1,3-dioxolan . These vibrational modes play a crucial role in molecular interactions and reactivity .

Bio-Based Solvents Development

Selective Ketalization Reagent

Blood Degradation Studies

Hetero-Aromatic C–H Ring Vibrations

安全和危害

作用机制

Target of Action

It is used as a reagent in the preparation of luminogens and fluorescent polyimides

Biochemical Pathways

It is used in the preparation of luminogens and fluorescent polyimides , suggesting it may play a role in the biochemical pathways related to fluorescence.

Result of Action

As a reagent used in the preparation of luminogens and fluorescent polyimides , it likely contributes to the fluorescence properties of these compounds.

属性

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAMNDBLMQFDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-(cyclopentylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2462099.png)

![Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2462100.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462107.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2462108.png)

![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2462110.png)

![N-(2-furylmethyl)-3-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2462119.png)